molecular formula C24H41NO B1329348 Stearanilide CAS No. 637-54-7

Stearanilide

Cat. No. B1329348
CAS RN: 637-54-7
M. Wt: 359.6 g/mol
InChI Key: ZOLJFBQEKSZVCB-UHFFFAOYSA-N
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Description

Hydration of Stearanilide

The study titled "Hydration of Stearanilide" observed an interesting phenomenon during the synthesis of stearanilide. The researchers found that when an alcoholic solution of stearanilide was introduced into cold water, a white, gelatinous substance precipitated, which later became granular. This substance, after drying, turned into an amorphous white powder that decomposed at 88-89°C, leaving behind a colorless liquid and a white solid that melted at 92-93°C .

Sterols in Microorganisms

Although the paper "Sterols in microorganisms" does not directly discuss stearanilide, it provides context on the importance of sterols in eukaryotic cells and their presence in various microorganisms. The paper also mentions the occurrence of sterols in prokaryotic cells and the potential applications of sterols derived from microorganisms . This information could be relevant when considering the biological applications or interactions of stearanilide derivatives.

Biosynthesis of Skin Sterols

The paper "Biosynthesis of skin sterols. II. Reduction of Δ24-unsaturated sterols of rat skin" explores how the administration of triparanol affects the sterol composition in rat skin. The study found that normal sterols were replaced by Δ24-stenols and that the synthesis of certain skin sterols increased. This research could be indirectly related to stearanilide if one considers the broader context of lipid metabolism and the potential effects of stearanilide or its derivatives on biological systems .

Triparanol Inhibition of Sterol Biosynthesis

In "Triparanol inhibition of sterol biosynthesis in Chlorella emersonii," the effects of triparanol on sterol biosynthesis in the microalga Chlorella emersonii were investigated. The study identified nine sterols in triparanol-treated cells and proposed a scheme for sterol biosynthesis in this organism . This paper might be tangentially related to stearanilide research if the focus is on the biosynthesis of lipid-related compounds and their inhibitors.

Sterols of Skin in the Normal and Triparanol-Treated Rat

The paper "STEROLS OF SKIN IN THE NORMAL AND TRIPARANOL-TREATED RAT" examines the changes in skin sterol metabolism upon triparanol treatment. The study observed alterations in the concentrations of various sterols and the inhibition of an enzyme responsible for the reduction of the 24,25-double bond in sterols . This research provides insights into sterol metabolism, which could be relevant when considering the chemical properties and biological interactions of stearanilide.

Scientific Research Applications

Hydration of Stearanilide

Stearanilide has been the subject of scientific research, particularly in its ability to bind water. Research from 1940 observed that when stearanilide was recrystallized from alcohol and poured into cold water, it formed an amorphous white powder, which decomposed at 88°−89° C, revealing its potential for hydration and unique physical properties (Toms, 1940).

Hydration of Substituted Amides of Stearic Acid

Further studies by the same author, B. A. Toms, indicated that in hydrated stearanilide, water is held by a micellar structure. This research also revealed that a chain of at least sixteen carbon atoms is necessary for water-binding by anilides of normal fatty acids, underscoring the importance of molecular structure in hydration processes (Toms, 1940).

Hydration of Anilides of Normal Fatty Acids

Continuing this line of research, Toms further explored factors influencing the binding of water by substituted amides of normal fatty acids. This investigation highlighted how both the amount of water absorbed and the tenacity with which it is held vary with the method of hydration, contributing to our understanding of stearanilide's hydration characteristics (Toms, 1940).

Safety And Hazards

Stearanilide may cause an allergic skin reaction . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If Stearanilide is inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given, and if not breathing, artificial respiration should be administered .

properties

IUPAC Name

N-phenyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLJFBQEKSZVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060921
Record name Octadecanamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearanilide

CAS RN

637-54-7
Record name N-Phenyloctadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N-phenyl-
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Record name Octadecanamide, N-phenyl-
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Record name Octadecanamide, N-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
JB Guy, JC Smith - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
carbomethoxy-groups adjacent, but on the other hand, the recorded cases of double molecules are of substances with fairly reactive end groups: CO, H, C0, Me (but not CO, Et), COMe (…
Number of citations: 17 pubs.rsc.org
W Jackson, FC Frank - Transactions of the Faraday Society, 1935 - pubs.rsc.org
… power factor measurements on a dilute solution of stearanilide in a paraffin classed as a 57"-… arise from impurity in the stearanilide rather than from stearanilide itself. A slight hydrolysis …
Number of citations: 2 pubs.rsc.org
BA Toms - Nature, 1940 - nature.com
A PHENOMENON of some interest was observed during the preparation of stearanilide. The finished product, recrystallized from absolute alcohol and from chloroform, melted at 93 C. …
Number of citations: 1 www.nature.com
BA Toms - Nature, 1940 - nature.com
I HAVE suggested1 that in the hydrated anilides of stearic and palmitic acids, the 'bound'water is held by a micellar structure. Some further evidence supporting this view has …
Number of citations: 1 www.nature.com
R Roberts - Journal of the Society of Dyers and Colourists, 1949 - Wiley Online Library
… film of stearanilide. As a preliminary to the study of the photochemistry of surface films of proteins, the study of stearanilide … These workers showed that rapid hydrolysis of the stearanilide …
Number of citations: 10 onlinelibrary.wiley.com
AW Ralston, CW Hoerr, WO Pool - The Journal of Organic …, 1943 - ACS Publications
… For stearanilide and … , stearanilide was prepared by adding aniline (dropwise) to stearoyl chloride, maintaining the temperature of the reaction mixture below about 50. The stearanilide …
Number of citations: 47 pubs.acs.org
GR Wieland - Nature, 1940 - nature.com
… form of stearanilide. The existence of such material is remarkable, as stearanilide is … examined, about eighty water molecules were associated with one molecule of stearanilide. …
Number of citations: 3 www.nature.com
JB Tingle, CE Burke - Journal of the American Chemical Society, 1909 - ACS Publications
… more closely and we find that they consist of impure stearanilide. No evidence of the formation of a nitro derivative could be obtained. Oxalic acid failed to react with the nitranilines …
Number of citations: 0 pubs.acs.org
R Murphy, V Vodyanoy - Lancet i, 1982 - researchgate.net
… We prepared stearanilide and p-nitrostearanilide from stearoyl chloride and the prerursor amines. The products were purified by repeated crystallisation from ethanol. Monolayers were …
Number of citations: 29 www.researchgate.net
K Ohara - Proceedings of the 7th International Conference on …, 2003 - ieeexplore.ieee.org
… The dipole moment of stearyl amine was largest and that of stearanilide was smallest. It is considered the latter result was brought about due lo the incomplete packing of molecules in …
Number of citations: 4 ieeexplore.ieee.org

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